Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No.:
Cat. No.: VC13651378
Molecular Formula: C20H26BNO3
Molecular Weight: 339.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26BNO3 |
|---|---|
| Molecular Weight | 339.2 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-10-17(11-9-16)22-14-15-6-12-18(23-5)13-7-15/h6-13,22H,14H2,1-5H3 |
| Standard InChI Key | DRUMVUSGZFPTKM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC |
Introduction
Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound classified as an aromatic amine. It features a benzene ring with an amino group, a methoxy group, and a boronate moiety, contributing to its chemical reactivity and biological activity. This compound is primarily used for research purposes and is not intended for use as a pharmaceutical, food, or household product .
Synthesis and Chemical Reactions
The synthesis of Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of substituted benzene derivatives. Techniques such as catalytic hydrogenation and reductive amination are commonly employed in its synthesis.
Synthesis Methodologies
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Catalytic Hydrogenation: This method involves the reduction of unsaturated compounds in the presence of a catalyst.
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Reductive Amination: A process where an aldehyde or ketone is converted into an amine using a reducing agent.
Chemical Reactivity
The compound participates in reactions typical for amines, with its reactivity influenced by the amino group and other functional groups present.
Applications and Research Findings
Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is used primarily in research settings, particularly in medicinal chemistry and materials science due to its unique structural features .
Potential Biological Activity
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Neurotransmitter or Modulator: The compound may act as a neurotransmitter or modulator due to its structural similarity to naturally occurring amines.
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Biological Targets: It interacts with biological targets primarily through its amino group.
Scientific Uses
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Medicinal Chemistry: Used in the development of new pharmaceuticals.
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Materials Science: Its boronate moiety makes it relevant for applications in materials science.
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